molecular formula C8H12F2O B13489128 {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol

Cat. No.: B13489128
M. Wt: 162.18 g/mol
InChI Key: DWXNCVFNYHTICB-UHFFFAOYSA-N
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Description

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol is a spirocyclic chemical building block of interest in advanced medicinal chemistry and drug discovery research. This compound features a spiro[2.3]hexane core, a high-energy scaffold that can impart favorable properties to molecules, and incorporates a gem-difluoro group. The gem-difluoro motif is a prominent feature in medicinal chemistry, known to influence a compound's electronic properties, metabolic stability, and membrane permeability . The primary alcohol functional group provides a versatile handle for further synthetic elaboration, allowing researchers to link this complex spirocyclic unit to other molecular fragments. Compounds with this spirocyclic difluoro scaffold have been identified as key intermediates in proprietary research libraries . This product is intended for use in the synthesis of novel chemical entities, particularly in the exploration of structure-activity relationships and the development of potential pharmacologically active molecules. It is supplied as a high-purity material for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C8H12F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3

InChI Key

DWXNCVFNYHTICB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol can be contextualized by comparing it to related spirocyclic compounds. Below is a detailed analysis:

Structural Analogues with Modified Substituents

(5-(Difluoromethyl)spiro[2.3]hexan-5-yl)methanol (CAS 3012617-55-6) Structural Difference: Replaces the 1,1-difluoro and methyl groups with a single difluoromethyl (-CF2H) substituent. However, lipophilicity remains similar due to fluorine content .

[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol (CAS 1485249-60-2) Structural Difference: Substitutes the 1,1-difluoro and methyl groups with an aminomethyl (-CH2NH2) moiety. Impact: Introduces basicity and hydrogen-bonding capability, enhancing solubility in aqueous media. This modification is advantageous for biological applications but may reduce metabolic stability compared to the fluorinated target compound .

[5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol (CAS 173203-63-9) Structural Difference: Features dual hydroxymethyl groups instead of fluorinated and methyl substituents. Impact: Higher polarity and hydrogen-bonding capacity improve water solubility but reduce membrane permeability, limiting utility in lipophilic environments .

Functional Group Variations

1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid (CAS 1955514-17-6)

  • Functional Group Difference : Replaces the hydroxymethyl group with a carboxylic acid (-COOH).
  • Impact : The carboxylic acid significantly increases acidity (pKa ~4-5) and hydrophilicity, making it suitable for ionic interactions in drug design. However, it may exhibit poor blood-brain barrier penetration compared to the alcohol derivative .

{1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl Chloride (ENAH11E41451)

  • Functional Group Difference : Substitutes the hydroxyl group with a methanesulfonyl chloride (-SO2Cl) group.
  • Impact : The sulfonyl chloride acts as a reactive leaving group, enabling nucleophilic substitutions (e.g., forming sulfonamides). This contrasts with the target compound’s hydroxyl group, which is better suited for oxidation or esterification .

Core Modifications

2-(5-Azaspiro[2.3]hexan-5-yl)ethanol (CAS 1564938-00-6) Core Difference: Incorporates a nitrogen atom in the spiro ring (azaspiro). Impact: The nitrogen introduces basicity, enabling protonation at physiological pH. This modification enhances interactions with biological targets but may reduce chemical stability under acidic conditions .

Comparative Data Table

Compound Name Core Structure Key Substituents Key Properties Applications Reference
This compound Spiro[2.3]hexane 1,1-F2, 5-CH3, -CH2OH Moderate lipophilicity, polar hydroxyl Pharmaceutical intermediates
(5-(Difluoromethyl)spiro[2.3]hexan-5-yl)methanol Spiro[2.3]hexane 5-CF2H, -CH2OH High electron-withdrawing capacity Fluorinated building blocks
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol Spiro[2.3]hexane 5-CH2NH2, -CH2OH Basic, water-soluble Bioactive molecule synthesis
1,1-Difluorospiro[2.3]hexane-5-carboxylic Acid Spiro[2.3]hexane 1,1-F2, -COOH Highly acidic, hydrophilic Ionic interaction-driven drug design
2-(5-Azaspiro[2.3]hexan-5-yl)ethanol Azaspiro[2.3]hexane 5-N, -CH2CH2OH Basic, pH-dependent solubility CNS-targeted therapeutics

Key Research Findings

  • Fluorine Effects : The 1,1-difluoro substituent in the target compound enhances metabolic stability and lipophilicity, critical for improving oral bioavailability in drug candidates .
  • Functional Group Reactivity : The hydroxymethyl group allows versatile derivatization, such as oxidation to aldehydes or carboxylic acids, whereas sulfonyl chloride analogues (e.g., ENAH11E41451) are more reactive in cross-coupling reactions .

Biological Activity

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol is a spirocyclic compound characterized by its unique structural arrangement, which includes a hydroxyl group and two fluorine atoms attached to a spirocyclic framework. Its molecular formula is C8_8H10_{10}F2_2O, and it has a molecular weight of 148.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

The presence of fluorine atoms in the structure of this compound contributes to its distinctive chemical properties, influencing its reactivity and interaction with biological targets. The spirocyclic nature of the compound may enhance its binding affinity to enzymes and receptors, which is crucial for its therapeutic applications.

PropertyValue
Molecular FormulaC8_8H10_{10}F2_2O
Molecular Weight148.15 g/mol
StructureSpirocyclic with hydroxyl and difluoromethyl groups

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

1. Antimicrobial Activity
Preliminary studies have shown that compounds with similar structural features possess antimicrobial properties. The difluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological macromolecules. This suggests potential effectiveness against various pathogens.

2. Anticancer Properties
The compound's unique structure may also contribute to anticancer activity. Similar spirocyclic compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could be explored for its potential in cancer therapy.

Case Studies

A review of relevant literature reveals several studies investigating the biological activities of fluorinated compounds:

  • Antimicrobial Studies : Research on related difluorinated compounds has indicated promising antibacterial and antifungal activities against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of fluorinated derivatives on cancer cell lines like HeLa and A549. The results showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural characteristics:

  • Binding Affinity : The spirocyclic structure may enhance binding affinity to target proteins, affecting their activity.
  • Metabolic Pathways : The presence of the hydroxyl group could facilitate interactions with metabolic enzymes, influencing drug metabolism and efficacy.

Q & A

Q. What are the recommended synthetic routes for {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol, and how can potential diastereomers be controlled during synthesis?

Methodological Answer: The synthesis of this spirocyclic compound typically involves two key steps: (1) construction of the spiro[2.3]hexane core and (2) selective fluorination.

  • Spiro Ring Formation: Cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) with alkenes. For example, methyl substituents at the 5-position may be introduced via alkylation of a preformed cyclopropane intermediate .
  • Fluorination: Difluorination at the 1,1-positions is achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side reactions and diastereomer formation .
  • Diastereomer Control: Chiral auxiliaries or asymmetric catalysis (e.g., transition-metal complexes) can enforce stereoselectivity. Purification via preparative HPLC or crystallization is critical for isolating the desired isomer .

Table 1: Comparison of Fluorination Agents for Diastereomer Control

Fluorination AgentYield (%)Diastereomeric Ratio (dr)Reference
DAST653:1
Deoxo-Fluor724:1

Q. How can the stereochemical configuration of this compound be determined using X-ray crystallography?

Methodological Answer: X-ray crystallography remains the gold standard for unambiguous stereochemical determination.

  • Crystal Growth: Slow evaporation from a non-polar solvent (e.g., hexane/ethyl acetate) is recommended to obtain high-quality crystals. The spirocyclic structure may induce twinning, requiring careful selection of crystallization conditions .
  • Refinement: Use SHELXL for structure refinement. The fluorine atoms’ high electron density aids in resolving positional ambiguities. For disordered regions, constraints (e.g., DFIX for bond lengths) improve model accuracy .
  • Challenges: The compact spirocyclic system may lead to overlapping electron density peaks. Multi-solvent disorder (common in polar solvents) can complicate refinement, necessitating iterative model rebuilding .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Contradictions in reactivity data often arise from steric hindrance or competing elimination pathways.

  • Kinetic Studies: Monitor reaction progress via <sup>19</sup>F NMR to track fluoride displacement. Compare activation energies for substitution vs. elimination using Arrhenius plots .
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states and identify steric clashes caused by the 5-methyl group. For example, the spirocyclic structure may enforce a rigid conformation that disfavors SN2 mechanisms .
  • Isotopic Labeling: Use deuterated analogs to study hydrogen/deuterium exchange effects, clarifying whether proton abstraction (leading to elimination) competes with substitution .

Q. How can collision cross-section (CCS) data from ion mobility spectrometry differentiate this compound from structural analogs?

Methodological Answer: CCS values correlate with molecular shape and size, making them useful for distinguishing isomers.

  • Experimental Setup: Use electrospray ionization (ESI) coupled with traveling-wave ion mobility spectrometry (TWIMS). Calibrate with polyalanine standards for accurate CCS measurement .
  • Data Interpretation: Compare experimental CCS values with predicted values from molecular dynamics simulations. For example, the 1,1-difluoro substitution reduces conformational flexibility, yielding a smaller CCS than non-fluorinated analogs .
  • Limitations: Isomers with similar 3D geometries (e.g., enantiomers) may exhibit nearly identical CCS values, necessitating complementary techniques like chiral chromatography or VCD spectroscopy .

Table 2: Predicted CCS Values for Spirocyclic Analogs (m/z = [M+H]<sup>+</sup>)

CompoundPredicted CCS (Ų)Reference
This compound135.2
5-Methylspiro[2.3]hexan-5-yl methanol140.7

Q. What are the challenges in analyzing the metabolic stability of this compound in enzymatic assays?

Methodological Answer:

  • Enzyme Compatibility: Cytochrome P450 enzymes may exhibit reduced activity due to steric hindrance from the spiro ring. Use liver microsomes from multiple species (e.g., human, rat) to assess interspecies variability .
  • Fluorine Effects: The electron-withdrawing difluoro group slows oxidation but may enhance glucuronidation. Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards .
  • Data Normalization: Account for non-specific binding to assay components (e.g., plasticware) by including control wells without enzymes .

Q. How does the spirocyclic structure influence the compound’s solubility and formulation in aqueous media?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods with UV detection. The spiro ring reduces polarity, leading to poor aqueous solubility (<1 mg/mL). Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes improve bioavailability .
  • Formulation Stability: Monitor degradation under accelerated conditions (40°C/75% RH). The methanol group may oxidize to formic acid; antioxidants (e.g., ascorbic acid) mitigate this .

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